6-(2-chloroethoxy)-7H-purin-2-amine
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Overview
Description
O(6)-(2-Chloroethyl)guanine: is a synthetic derivative of guanine, a nucleobase found in DNA and RNA. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer treatment. It is known for its ability to interfere with DNA repair mechanisms, making it a valuable tool in cancer research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Chloroethyl)guanine typically involves the alkylation of guanine at the O(6) position. One common method is the reaction of guanine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of O(6)-(2-Chloroethyl)guanine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O(6)-(2-Chloroethyl)guanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common in its typical applications.
Hydrolysis: The chloroethyl group can be hydrolyzed to form O(6)-hydroxyethylguanine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroethyl group.
Major Products:
Substitution Reactions: Products include various substituted guanine derivatives.
Hydrolysis: The major product is O(6)-hydroxyethylguanine.
Scientific Research Applications
Chemistry: O(6)-(2-Chloroethyl)guanine is used as a model compound to study the alkylation of DNA and the resulting effects on DNA structure and function.
Biology: In biological research, this compound is used to investigate the mechanisms of DNA repair and the role of specific enzymes in repairing alkylated DNA.
Medicine: O(6)-(2-Chloroethyl)guanine has potential applications in cancer therapy. It acts as a DNA-alkylating agent, interfering with the replication of cancer cells and enhancing the efficacy of other chemotherapeutic agents.
Industry: In the pharmaceutical industry, O(6)-(2-Chloroethyl)guanine is used in the development of new cancer treatments and as a reference compound in quality control processes.
Mechanism of Action
O(6)-(2-Chloroethyl)guanine exerts its effects by alkylating the O(6) position of guanine in DNA. This alkylation disrupts the normal base-pairing properties of guanine, leading to mispairing during DNA replication. The resulting DNA damage triggers cellular repair mechanisms, but if the damage is extensive, it can lead to cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA replication and are more susceptible to DNA damage.
Comparison with Similar Compounds
O(6)-Methylguanine: Another alkylated guanine derivative that is used to study DNA repair mechanisms.
O(6)-Benzylguanine: A compound that inhibits the DNA repair enzyme O(6)-alkylguanine-DNA alkyltransferase, enhancing the efficacy of alkylating agents in cancer therapy.
Uniqueness: O(6)-(2-Chloroethyl)guanine is unique in its ability to form cross-links with DNA, leading to more extensive DNA damage compared to other alkylated guanine derivatives. This property makes it particularly effective in cancer treatment, as it can overcome resistance mechanisms that limit the efficacy of other alkylating agents.
Properties
CAS No. |
100217-09-2 |
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Molecular Formula |
C7H8ClN5O |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
6-(2-chloroethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13) |
InChI Key |
VGKZFRLEZKOTCQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
100217-09-2 | |
Synonyms |
O(6)-(2-chloroethyl)guanine O(6)-2-CEG |
Origin of Product |
United States |
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